Acidity Modulation: pKa vs. Non-Fluorinated Analog
The trifluoromethyl group in 1-cyclohexyl-2,2,2-trifluoroethan-1-ol exerts a strong electron-withdrawing inductive effect that acidifies the hydroxyl proton relative to its non-fluorinated cyclohexyl analog. The predicted pKa value of the target compound is 12.46 ± 0.20, whereas the predicted pKa of cyclohexanemethanol is 15.17 ± 0.10 . This represents an acidification of approximately 2.7 pKa units, translating to a roughly 500-fold increase in acid strength under identical conditions.
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 12.46 ± 0.20 (predicted) |
| Comparator Or Baseline | Cyclohexanemethanol: 15.17 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ -2.71 (target compound is stronger acid) |
| Conditions | Predicted values at 25 °C |
Why This Matters
This quantifiable difference in acidity alters hydrogen-bond donor capacity and ionization state at physiological pH, directly influencing solubility, protein binding, and metabolic stability for downstream applications.
